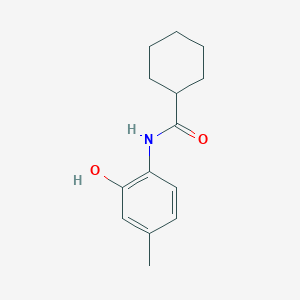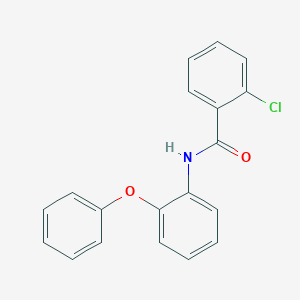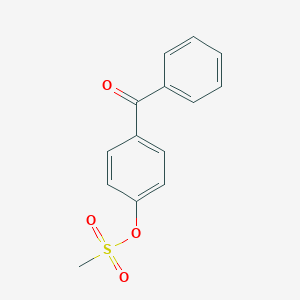![molecular formula C20H16O3S B290756 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate, also known as HSPB, is a chemical compound that has gained attention in the scientific community for its potential applications in pharmaceutical research. HSPB is a sulfhydryl-containing compound that has been shown to exhibit antioxidant and anti-inflammatory properties. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate is not fully understood. However, it is believed to exert its effects through the modulation of oxidative stress and inflammation. 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, thereby reducing oxidative stress. Additionally, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and modulate cell signaling pathways. Additionally, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate is its ability to modulate oxidative stress and inflammation, which makes it a promising candidate for the development of new drugs to treat a variety of diseases. However, one limitation of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions that could be pursued in 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate research. One area of interest is the development of new drugs based on 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate that could be used to treat a variety of diseases. Another area of interest is the investigation of the mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate, which could provide insight into its therapeutic potential. Additionally, the development of new synthesis methods for 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate could make it more accessible for use in lab experiments.
Métodos De Síntesis
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate can be synthesized using a variety of methods. One common method involves the reaction of 4-hydroxythiophenol with 4-bromoacetophenone in the presence of a base catalyst. The resulting product is then subjected to a second reaction with methyl 2-bromobenzoate to yield 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate.
Aplicaciones Científicas De Investigación
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate exhibits antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat a variety of diseases. It has been shown to have potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C20H16O3S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[4-(4-hydroxyphenyl)sulfanylphenyl] 2-methylbenzoate |
InChI |
InChI=1S/C20H16O3S/c1-14-4-2-3-5-19(14)20(22)23-16-8-12-18(13-9-16)24-17-10-6-15(21)7-11-17/h2-13,21H,1H3 |
Clave InChI |
QBSQUMNFLQGRAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
SMILES canónico |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



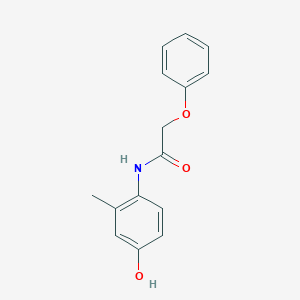


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)
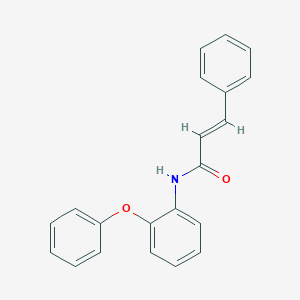
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
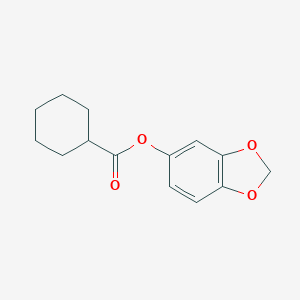
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
